molecular formula C18H19N3OS B8708818 3-Isobutyl2-(2-pyridylmethylthio)-4(3H)-quinazolinone

3-Isobutyl2-(2-pyridylmethylthio)-4(3H)-quinazolinone

Cat. No. B8708818
M. Wt: 325.4 g/mol
InChI Key: ZZNFXDRETBPCID-UHFFFAOYSA-N
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Description

3-Isobutyl2-(2-pyridylmethylthio)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isobutyl2-(2-pyridylmethylthio)-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutyl2-(2-pyridylmethylthio)-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Isobutyl2-(2-pyridylmethylthio)-4(3H)-quinazolinone

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

3-(2-methylpropyl)-2-(pyridin-2-ylmethylsulfanyl)quinazolin-4-one

InChI

InChI=1S/C18H19N3OS/c1-13(2)11-21-17(22)15-8-3-4-9-16(15)20-18(21)23-12-14-7-5-6-10-19-14/h3-10,13H,11-12H2,1-2H3

InChI Key

ZZNFXDRETBPCID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5.4 ml Of 28% methanolic solution of sodium methoxide and 2.3 g of 2-chloromethylpyridine hydrochloride were added, in turn, to a solution of 3.0 g 3-isobutyl-2-mercapto-4(3H)-quinazolinone in 50 ml of methanol, and the stirring was continued at room temperature for 15 hours. The reaction solution was poured into about 300 ml of water and extracted with chloroform. The extract was dried over sodium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica column chromatography eluted with 10% ethyl acetate in chloroform. The fraction obtained from the eluent was further purified by crystallization from a mixture of ethyl acetate and diisopropylether to give 1.92 g of the title compound.
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